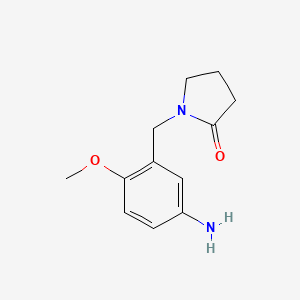
1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 887405-47-2. It has a molecular weight of 220.27 . The IUPAC name for this compound is 1-(5-amino-2-methoxybenzyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of “1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one” can be represented by the InChI code: 1S/C12H16N2O2/c1-16-11-5-4-10 (13)7-9 (11)8-14-6-2-3-12 (14)15/h4-5,7H,2-3,6,8,13H2,1H3 .Physical And Chemical Properties Analysis
The compound “1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one” has a molecular weight of 220.27 .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
The pyrrolidine ring, which is a central structural component of "1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one," plays a crucial role in medicinal chemistry. It is employed to derive compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. Research highlights the bioactive molecules characterized by the pyrrolidine ring, demonstrating its versatility and significance in developing new compounds with various biological profiles (Li Petri et al., 2021).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, sharing structural similarities with "1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one," have been found effective as anticorrosive materials. These compounds exhibit good efficiency against metallic corrosion due to their ability to adsorb and form stable chelating complexes with surface metallic atoms, demonstrating the potential of related structures in protecting against corrosion (Verma et al., 2020).
Role in Plant Defense
Pyrroline-5-carboxylate (P5C), closely related to pyrrolidin-2-one structures, is implicated in plant defense against pathogens. Research indicates that P5C metabolism is tightly regulated in plants, especially during pathogen infection, suggesting that derivatives of pyrrolidin-2-one may play roles in enhancing plant resistance against bacterial pathogens through mechanisms involving salicylic acid-dependent pathways and reactive oxygen species (Qamar et al., 2015).
Synthesis and Impurities in Pharmaceuticals
Research on omeprazole, a proton pump inhibitor, reveals the synthesis challenges and impurity management in pharmaceuticals involving pyrrolidin-2-one derivatives. Understanding the synthesis process and handling impurities is crucial for developing safe and effective medications, highlighting the importance of chemical structures like "1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one" in pharmaceutical research (Saini et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(5-amino-2-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-4-10(13)7-9(11)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSNPHXSVPMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CN2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225318 |
Source


|
| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one | |
CAS RN |
887405-47-2 |
Source


|
| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Amino-2-methoxyphenyl)methyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

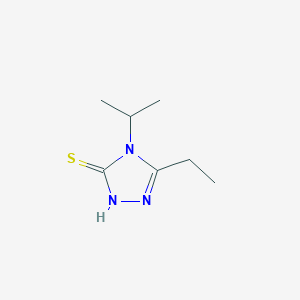
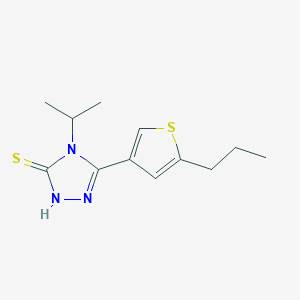
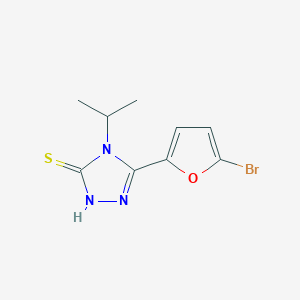

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)


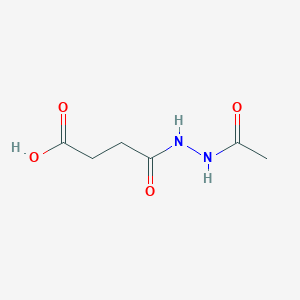
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)
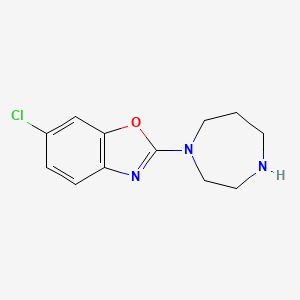
![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)
![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)